molecular formula C8H7ClF2N2O3 B2728229 methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1946822-23-6

methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2728229
CAS No.: 1946822-23-6
M. Wt: 252.6
InChI Key: MEZYJUSEYGPVDX-UHFFFAOYSA-N
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Description

methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H7ClF2N2O3 and a molecular weight of 252.6 g/mol. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents and fluorinated ethyl groups under controlled conditions. Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product isolation.

Chemical Reactions Analysis

methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of substituted pyrazole derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazole ring, resulting in different oxidation states and derivatives.

    Hydrolysis: The ester group in the compound can undergo hydrolysis to form carboxylic acids and alcohols.

Scientific Research Applications

methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, leading to changes in biological activity . The presence of chloridoyl and difluoroethyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as precursors in the synthesis of condensed heterocyclic systems.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

methyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2N2O3/c1-16-8(15)4-2-5(7(9)14)13(12-4)3-6(10)11/h2,6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZYJUSEYGPVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C(=O)Cl)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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